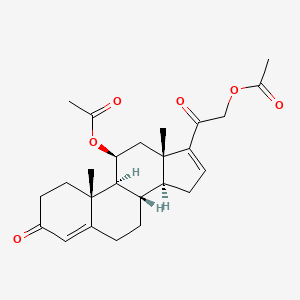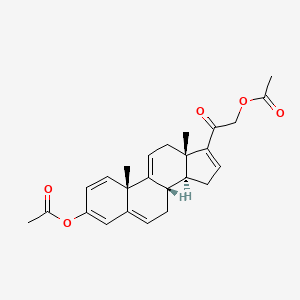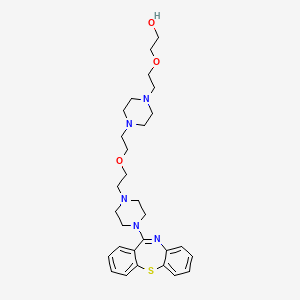
Quetiapine Impurity-N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Quetiapine Impurity-N involves multiple steps, starting from the core structure of dibenzo[b,f][1,4]thiazepine. The process includes the following key steps:
Formation of the core structure: The dibenzo[b,f][1,4]thiazepine core is synthesized through a series of cyclization reactions.
Piperazine substitution: The core structure is then reacted with piperazine to introduce the piperazine moiety.
Ethoxyethylation: The piperazine derivative undergoes ethoxyethylation to form the final impurity structure.
Industrial Production Methods: In industrial settings, the production of this compound is typically carried out using high-performance liquid chromatography (HPLC) to isolate and purify the compound from the reaction mixture. The process involves:
Reaction optimization: Conditions such as temperature, solvent, and reaction time are optimized to maximize the yield of the impurity.
Purification: The crude product is purified using HPLC to achieve the desired purity level
化学反応の分析
Types of Reactions: Quetiapine Impurity-N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quetiapine N-oxide.
Reduction: Reduction reactions can convert the impurity back to its parent compound or other derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include quetiapine N-oxide, reduced quetiapine derivatives, and various substituted analogs .
科学的研究の応用
Quetiapine Impurity-N has several scientific research applications, including:
Analytical Method Development: It is used as a reference standard in the development and validation of analytical methods for the quantification of impurities in quetiapine formulations.
Pharmacokinetic Studies: The impurity is studied to understand its pharmacokinetic profile and its impact on the overall pharmacokinetics of quetiapine.
Toxicological Studies: Research is conducted to assess the potential genotoxicity and carcinogenicity of the impurity.
Quality Control: It is used in quality control laboratories to ensure the purity and safety of quetiapine products
作用機序
The exact mechanism of action of Quetiapine Impurity-N is not well-documented. it is believed to interact with similar molecular targets as quetiapine, including dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors. The impurity may also interact with histamine receptors, adrenergic receptors, and muscarinic receptors, contributing to its pharmacological effects .
類似化合物との比較
Quetiapine N-oxide: An oxidized derivative of quetiapine.
Quetiapine Related Compound B: Another impurity found in quetiapine formulations.
Quetiapine Related Compound G: A structurally related impurity.
Uniqueness: Quetiapine Impurity-N is unique due to its specific ethoxyethylation pattern, which distinguishes it from other impurities. This structural uniqueness can influence its pharmacokinetic and pharmacodynamic properties, making it an important compound to monitor during the production of quetiapine .
特性
IUPAC Name |
2-[2-[4-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41N5O3S/c35-20-24-37-23-19-32-11-9-31(10-12-32)17-21-36-22-18-33-13-15-34(16-14-33)29-25-5-1-3-7-27(25)38-28-8-4-2-6-26(28)30-29/h1-8,35H,9-24H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESRGEMGJWNEAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCN2CCN(CC2)C3=NC4=CC=CC=C4SC5=CC=CC=C53)CCOCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1800291-86-4 |
Source


|
| Record name | Quetiapine-(piperazin-1-yl)ethoxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800291864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-(4-{2-[2-(4-{2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-10-yl}piperazin-1-yl)ethoxy]ethyl}piperazin-1-yl)ethoxy]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUETIAPINE-(PIPERAZIN-1-YL)ETHOXY)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR9AC1TFH3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
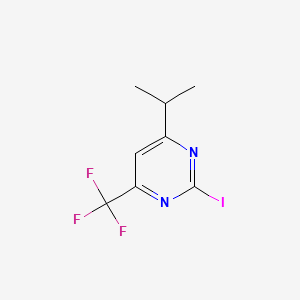



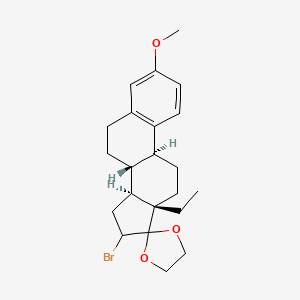

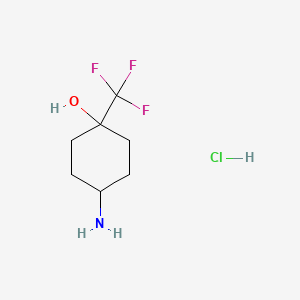
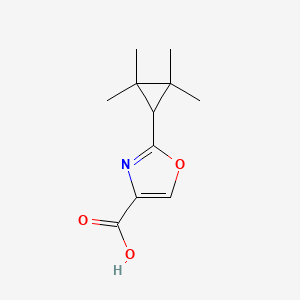

![[2-[(1S,2S,6S,7S,9S,10S,11R)-9-hydroxy-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl] acetate](/img/structure/B568900.png)

